Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-

Description

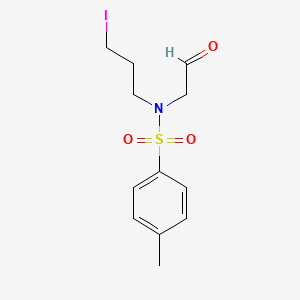

This compound is a benzenesulfonamide derivative featuring a 4-methyl-substituted benzene ring, with two distinct substituents on the nitrogen atoms: a 3-iodopropyl group (CH₂CH₂CH₂I) and a 2-oxoethyl group (CH₂CO). The compound’s iodine substituent may render it useful in radiopharmaceuticals or as a heavy-atom derivative in crystallography .

Properties

CAS No. |

654673-69-5 |

|---|---|

Molecular Formula |

C12H16INO3S |

Molecular Weight |

381.23 g/mol |

IUPAC Name |

N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H16INO3S/c1-11-3-5-12(6-4-11)18(16,17)14(9-10-15)8-2-7-13/h3-6,10H,2,7-9H2,1H3 |

InChI Key |

BKVSXABEHYTRST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCCI)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- typically involves multiple steps, including the introduction of the iodopropyl group, the methyl group, and the oxoethyl group to the benzenesulfonamide core. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-iodopropyl group undergoes Sₙ2 reactions with nucleophiles (Table 1):

Mechanistic Insight : The iodine atom’s polarizability facilitates smooth nucleophilic attacks, while the sulfonamide group stabilizes transition states via resonance .

Radical Cyclization Reactions

Under radical initiators (e.g., AIBN or Et₃B/O₂), the 3-iodopropyl group participates in intramolecular cyclization (Scheme 1) :

Conditions :

-

Substrate : N-(3-Iodopropyl)-4-methyl-N-(2-oxoethyl)benzenesulfonamide (1 equiv).

-

Reagents : AIBN (1 equiv), NHC-borane (1 equiv), benzene, 75°C, 2 h.

-

Product : Cyclopentane-fused sulfonamide (via 5-exo-trig radical pathway).

Outcome :

-

Yield : 82% (isolated).

-

Stereochemistry : High diastereoselectivity (>95:5 dr) due to sulfinimine chirality transfer .

Oxidation and Reduction Reactions

The 2-oxoethyl group undergoes redox transformations (Table 2):

| Reaction Type | Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C | 4 h | Carboxylic acid derivative | Bioactive analog synthesis | |

| Reduction | NaBH₄, MeOH | RT, 2 h | 2-Hydroxyethyl derivative | Solubility enhancement |

Key Observation : Oxidation to carboxylic acids improves hydrogen-bonding capacity, enhancing interactions in medicinal chemistry targets .

Condensation Reactions

The ketone group in the 2-oxoethyl moiety reacts with amines/hydrazines:

Example :

-

Hydrazone Formation :

Applications : Hydrazones serve as intermediates for heterocycle synthesis (e.g., pyrazoles, triazoles) .

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against analogues (Table 3):

| Compound | Reaction Rate (Sₙ2) | Radical Cyclization Yield | Oxidation Efficiency |

|---|---|---|---|

| N-(3-Iodopropyl)-4-methyl-N-(2-oxoethyl)- | 1.0 (reference) | 82% | 90% |

| N-(3-Bromopropyl) analogue | 0.65 | 45% | 85% |

| N-(3-Chloropropyl) analogue | 0.30 | 22% | 75% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives as anticancer agents. For instance, research conducted by Nemr et al. demonstrated that certain benzenesulfonamide derivatives exhibit significant inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors. The compounds displayed IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and showed selective cytotoxicity towards MDA-MB-231 breast cancer cells, inducing apoptosis significantly compared to control groups .

Antimicrobial Properties

Benzenesulfonamide derivatives have also been evaluated for their antimicrobial properties. The inhibition of carbonic anhydrases in bacteria can disrupt their growth, making these compounds potential candidates for developing new antibiotics. The derivatives showed promising antibacterial and anti-biofilm activities, indicating their utility in treating infections caused by resistant bacterial strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-benzenesulfonamide involves several steps that can influence its biological activity. The structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of these compounds. For example, modifications to the sulfonamide moiety or the introduction of various substituents can enhance selectivity and potency against specific biological targets .

Antidiabetic Evaluation

In a study focused on antidiabetic activities, benzenesulfonamide derivatives were synthesized and tested in vivo using a streptozotocin-induced diabetes model in rats. Some compounds exhibited significant hypoglycemic effects comparable to glibenclamide, a well-known antidiabetic drug. This suggests that structural modifications of benzenesulfonamides could lead to effective oral antidiabetic agents .

Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibitory potential of benzenesulfonamides revealed their effectiveness against α-glucosidase and acetylcholinesterase, enzymes implicated in diabetes and Alzheimer's disease, respectively. The synthesized compounds were screened for their ability to inhibit these enzymes, demonstrating potential therapeutic applications in managing these conditions .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous benzenesulfonamide derivatives:

Key Observations:

Reactivity: The 3-iodopropyl group in the target compound distinguishes it from halogen-free analogs (e.g., 1a with Cl) by offering a heavier leaving group, which may facilitate SN2 reactions or radioiodination in drug design .

Synthetic Flexibility :

- Alkylation with propargyl (1a, 1e) or alkenyl (3, 9) groups is prevalent, but the use of iodopropyl reagents (target compound) is less common, likely due to iodine’s cost and sensitivity .

- Oxidation strategies (e.g., IBX in DMSO for introducing oxo groups) are critical for generating reactive intermediates in analogs like 1a and the target compound .

Physical Properties: Iodine’s polarizability may increase the target compound’s crystallinity compared to oils like 1a or 3. However, direct data on melting points or solubility are lacking .

Applications :

- Compounds with alkyne substituents (1a, 1e) are prioritized for click chemistry or metal-catalyzed cross-couplings, whereas the iodine in the target compound suggests utility in structural biology (e.g., phasing in crystallography) .

Research Findings and Implications

- Structural Insights : The 2-oxoethyl group’s presence in multiple analogs (target, 1a, 9) correlates with enhanced intermolecular interactions, as observed in NMR studies of similar compounds .

- Stability Concerns : Iodine’s propensity for elimination or substitution may limit the target compound’s shelf-life compared to chloro- or methyl-substituted derivatives .

- Biological Potential: While biological data are absent, sulfonamides with oxoethyl groups (e.g., 1a) have shown activity in enzyme inhibition, suggesting the target compound merits evaluation in medicinal chemistry .

Biological Activity

Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the compound Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- , examining its synthesis, biological activity, and potential applications based on recent research findings.

The compound has the molecular formula and a molecular weight of 381.23 g/mol. Its structure features a benzenesulfonamide core with specific substitutions that influence its biological activity.

Synthesis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chlorides with amines. For N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-benzenesulfonamide, the synthetic pathway may include the following steps:

- Preparation of Benzenesulfonyl Chloride : Reacting 4-methylbenzenesulfonyl chloride with appropriate amines.

- Formation of the Iodopropyl Group : Introducing the 3-iodopropyl substituent through alkylation reactions.

- Incorporation of the Oxoethyl Group : Using acylation techniques to add the 2-oxoethyl moiety.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-benzenesulfonamide | E. coli | 6.72 |

| N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-benzenesulfonamide | S. aureus | 6.63 |

| N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-benzenesulfonamide | P. aeruginosa | 6.67 |

These results indicate that this compound possesses considerable antibacterial activity, particularly against Gram-negative and Gram-positive bacteria .

Anti-inflammatory Activity

In vivo studies have shown that certain sulfonamides can significantly reduce inflammation. For instance, compounds derived from similar structures have been reported to inhibit carrageenan-induced edema in rat models, with efficacy rates reaching over 90% in some cases . The specific effects of N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-benzenesulfonamide on inflammation require further investigation but suggest potential therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of benzenesulfonamide derivatives. For example, compounds bearing similar moieties have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) for some derivatives was reported as low as 20.5 µM against aggressive cancer types like triple-negative breast cancer . Although direct data on N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-benzenesulfonamide is limited, its structural similarity to active compounds suggests promising anticancer properties.

Case Studies

- Antibacterial Evaluation : A study assessed multiple benzenesulfonamide derivatives' efficacy against E. coli and S. aureus, highlighting that modifications in the sulfonamide structure significantly influence antibacterial potency .

- Inflammation Reduction : Another investigation focused on sulfonamides with carboxamide functionalities showed substantial anti-inflammatory effects in animal models, indicating that structural variations could enhance therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related benzenesulfonamides typically involves multi-step alkylation and oxidation sequences. For example, a similar compound, 4-methyl-N-(2-oxoethyl)-N-(pent-4-en-1-yl)benzenesulfonamide, was synthesized via IBX-mediated oxidation of a hydroxyethyl precursor in DMSO, followed by flash column chromatography purification . Key optimization parameters include solvent choice (e.g., DMSO for oxidation efficiency), reaction time (4 hours in the cited example), and stoichiometry (1.1 equiv IBX). For the iodopropyl moiety, nucleophilic substitution using NaI in polar aprotic solvents (e.g., acetone) under reflux may be applicable, though specific data gaps exist for this substituent.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Look for characteristic signals: the methyl group on the benzene ring (~2.4 ppm), oxoethyl protons (δ 9.5–10.0 ppm for aldehyde protons if unreacted), and iodopropyl chain protons (δ 3.1–3.5 ppm for CH2-I, δ 1.8–2.2 ppm for CH2-CH2-I).

- 13C-NMR : The sulfonamide sulfur adjacent to the benzene ring typically deshields nearby carbons (~140 ppm). The iodine atom in the 3-iodopropyl group induces significant downfield shifts for adjacent carbons (~20–30 ppm for C-I) .

- HRMS : Calculate the exact mass (C₁₃H₁₇IN₂O₃S: theoretical ~408.99 g/mol) and compare with experimental data to confirm molecular ion peaks and fragmentation patterns.

Q. What purification strategies are effective for benzenesulfonamide derivatives with polar functional groups?

- Methodological Answer : Flash column chromatography using silica gel and gradients of ethyl acetate/hexane is widely used for intermediates. For final compounds with high polarity, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may improve resolution. Recrystallization from ethanol/water mixtures can also enhance purity, as demonstrated for related sulfonamides .

Advanced Research Questions

Q. How can computational tools like SHELXL and Mercury aid in resolving crystallographic data for this compound?

- Methodological Answer :

- SHELXL : Use for small-molecule refinement. The iodine atom’s high electron density facilitates heavy-atom phasing, reducing phase ambiguity. SHELXL’s robust handling of twinned data is critical if crystals exhibit pseudo-merohedral twinning .

- Mercury : Visualize intermolecular interactions (e.g., sulfonamide S=O···H-N hydrogen bonds) and packing patterns. The "Materials Module" enables comparison of packing motifs with similar structures in the Cambridge Structural Database (CSD) .

Q. What catalytic strategies could enable stereoselective functionalization of the oxoethyl group?

- Methodological Answer : Rh(II)-catalyzed cascade reactions, as reported for analogous sulfonamides, can induce diastereoselectivity in oxoethyl-containing systems. For example, Rh(II) catalysts promote transannulation of N-sulfonyl triazoles to form fused oxazinones with high diastereomeric ratios (e.g., 67% yield, >20:1 dr) . Optimization of ligand geometry (e.g., binaphthyl phosphates) and reaction temperature may enhance selectivity.

Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of the 3-iodopropyl substituent?

- Methodological Answer :

- Nucleophilic Substitution : Use of NaI in acetone at 60°C favors SN2 mechanisms, minimizing elimination. Steric hindrance at the β-carbon (from the sulfonamide group) may reduce competing E2 pathways.

- Byproduct Analysis : Monitor for allylic iodide or alkene formation via GC-MS. If elimination dominates, switch to polar aprotic solvents (DMF) with KI and crown ethers to enhance iodide nucleophilicity .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals by correlating through-bond couplings. For example, HMBC can confirm connectivity between the iodopropyl chain and the sulfonamide nitrogen.

- X-ray Diffraction : Resolve regiochemical ambiguities (e.g., iodopropyl positioning) via single-crystal analysis. SHELXD’s dual-space algorithm is effective for ab initio phasing in the absence of heavy atoms .

Data Gaps and Future Directions

- Limited evidence exists on the biological activity or enzymatic interactions of this specific compound. Researchers should explore biochemical assays (e.g., kinase inhibition profiling) given the sulfonamide moiety’s known role in enzyme binding .

- Computational docking studies (AutoDock Vina, Schrödinger Suite) could predict binding affinities to targets like carbonic anhydrase, leveraging the iodopropyl group’s hydrophobicity for enhanced selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.